2-Propanamine, 2-methyl-1-(methylthio)-

Description

Overview of Aliphatic Amines with Sulfur Heteroatoms

Aliphatic amines are organic compounds that feature a nitrogen atom bonded to at least one alkyl group. google.com The presence of a nitrogen atom imparts basic properties to the molecule and allows it to act as a nucleophile. When a sulfur heteroatom is introduced into the carbon framework of an aliphatic amine, forming a thioether linkage (-S-), the resulting molecule gains a new set of chemical characteristics. nih.gov

The synthesis of such compounds can be approached through various methods, often involving the reaction of a thiol with an electrophile or the alkylation of an amine that also contains a sulfur moiety. acs.orgacs.orgcornell.edu The interplay between the amine and thioether functionalities is a subject of interest in synthetic and medicinal chemistry.

Significance of 2-Propanamine, 2-methyl-1-(methylthio)- within the Class of Amines

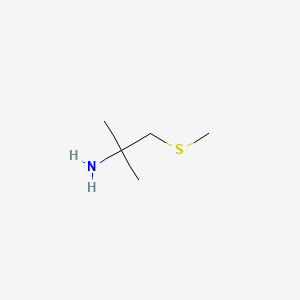

2-Propanamine, 2-methyl-1-(methylthio)- is a specific example of an aliphatic amine containing a thioether group. lookchem.comnih.gov Its chemical structure consists of a propane (B168953) backbone with an amine group attached to the second carbon, which also bears two methyl groups. A methylthio group (-SCH3) is attached to the first carbon.

The significance of this particular compound lies primarily in its role as a key intermediate in the synthesis of other high-value chemicals. kaiwochemical.com Notably, it is utilized in the production of certain agricultural chemicals, including insecticides and fungicides. This application underscores its importance in the agrochemical industry. Furthermore, research has indicated its use as a building block in the synthesis of antiepileptic drugs, highlighting its potential in the pharmaceutical sector. kaiwochemical.com The compound also finds application as a curing agent for epoxy resins. kaiwochemical.com

The structural features of 2-Propanamine, 2-methyl-1-(methylthio)-, specifically the steric hindrance around the amine group provided by the adjacent gem-dimethyl groups, and the presence of the methylthio moiety, likely contribute to its specific reactivity and utility in these synthetic pathways.

Historical Context of Related Chemical Entity Investigations

The investigation of amines and sulfur-containing organic compounds has a long history, running parallel to the development of organic chemistry itself. The synthesis of amines dates back to the 19th century with early work on the reactions of ammonia (B1221849) with alkyl halides. The development of more sophisticated methods for amine synthesis has been a continuous area of research. acs.orgacs.org

Similarly, the study of organosulfur compounds, including thioethers, has been a field of steady exploration. Early methods for thioether synthesis often involved the reaction of thiols with alkyl halides, a reaction analogous to the Williamson ether synthesis. masterorganicchemistry.com Over the decades, a wide array of more advanced and efficient catalytic methods for the formation of carbon-sulfur bonds has been developed. taylorandfrancis.comacs.orgacs.orgcornell.edu

The deliberate combination of amine and thioether functionalities in a single molecule is a more modern area of investigation, driven by the search for novel chemical properties and applications. The synthesis of compounds like 2-Propanamine, 2-methyl-1-(methylthio)- is a result of the evolution of synthetic methodologies that allow for the precise construction of complex organic molecules with multiple functional groups. Research into such bifunctional compounds is often aimed at creating valuable intermediates for the fine chemical, pharmaceutical, and materials science industries. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-methylsulfanylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-5(2,6)4-7-3/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOFOVLFZVOJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477493 | |

| Record name | 2-methyl-1-methylthio-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36567-04-1 | |

| Record name | 2-Methyl-1-(methylthio)-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36567-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-1-methylthio-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Propanamine, 2 Methyl 1 Methylthio

Advanced Synthetic Routes to 2-Propanamine, 2-methyl-1-(methylthio)-

The synthesis of 2-Propanamine, 2-methyl-1-(methylthio)- can be achieved through a structured, multi-step process, as well as by exploring alternative, though less documented, synthetic strategies.

Multi-Step Synthesis from Bromopropane and Mercaptomethanol (B8593492)

A primary and explicitly outlined method for the synthesis of 2-Propanamine, 2-methyl-1-(methylthio)- involves a three-step reaction sequence starting from bromopropane and mercaptomethanol. This pathway is characterized by the sequential formation of key intermediates.

The initial step of this synthesis involves the base-catalyzed reaction between bromopropane and mercaptomethanol. In this reaction, an alkali catalyst facilitates the nucleophilic attack of the sulfur atom from mercaptomethanol on the electrophilic carbon of bromopropane, leading to the formation of the intermediate, 1-mercapto-2-bromopropane. While specific catalysts and reaction conditions are not detailed in the available literature, this reaction is analogous to standard Williamson ether synthesis, where a strong base is typically employed to deprotonate the thiol, forming a thiolate that then acts as the nucleophile.

The second step involves the reaction of the synthesized 1-mercapto-2-bromopropane with methylamine (B109427). This is a nucleophilic substitution reaction where the amino group of methylamine displaces the bromine atom in 1-mercapto-2-bromopropane. This results in the formation of the second key intermediate, 1-(methylmercapto)-2-propylamine. The reaction conditions for this specific transformation, including solvent and temperature, are not extensively documented in the public domain.

The final step to yield 2-Propanamine, 2-methyl-1-(methylthio)- is the bromination of 1-(methylmercapto)-2-propylamine using N-Bromosuccinimide (NBS), which is referred to as the Wiggins reagent in some literature. NBS is a well-known reagent for selective bromination. organicchemistrytutor.com In this context, it is used to introduce a bromine atom to the secondary amine, which would be followed by a rearrangement or subsequent reaction to yield the final product. The precise mechanism for the bromination of this specific secondary amine and subsequent formation of the final product is not explicitly detailed in the available search results. Generally, NBS can participate in radical or electrophilic brominations. organicchemistrytutor.comyoutube.comorganic-chemistry.orgmasterorganicchemistry.com

Alternative Synthetic Approaches (e.g., involving β-mercapto ketones or imines)

Hypothetically, a retrosynthetic analysis suggests that the target molecule could be disconnected at the C-S or C-N bonds, opening possibilities for syntheses starting from precursors like β-mercapto ketones or imines. For instance, a β-mercapto ketone could potentially be reductively aminated to introduce the amine functionality. Similarly, an appropriately substituted imine could undergo a reaction with a sulfur-containing nucleophile. However, without specific examples or experimental data, these remain theoretical pathways.

Comparison of Synthetic Efficiency and Yields

To provide a framework for comparison, the following interactive table showcases the type of data required for a thorough efficiency analysis. The values presented are hypothetical due to the absence of specific data in the search results.

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Bromopropane, Mercaptomethanol | 1-Mercapto-2-bromopropane | Alkali | Not Specified | Not Specified | Data Not Available |

| 2 | 1-Mercapto-2-bromopropane, Methylamine | 1-(Methylmercapto)-2-propylamine | - | Not Specified | Not Specified | Data Not Available |

| 3 | 1-(Methylmercapto)-2-propylamine | 2-Propanamine, 2-methyl-1-(methylthio)- | N-Bromosuccinimide | Not Specified | Not Specified | Data Not Available |

Further research and publication of detailed experimental procedures and results are necessary to populate this table with accurate data and enable a meaningful comparison of synthetic routes.

Mechanistic Studies of Formation Reactions

The formation of 2-Propanamine, 2-methyl-1-(methylthio)- from 2-amino-2-methyl-1-propanol (B13486) and a methylthiol source is believed to proceed through a nucleophilic substitution mechanism. Given the structure of the reactants—a primary alcohol and a potent sulfur nucleophile—the reaction likely follows an S(_N)2 pathway, although an S(_N)1 mechanism could be operative under certain conditions, particularly with strong acid catalysis that can facilitate the formation of a carbocation.

In a typical S(_N)2 mechanism, the reaction is initiated by the activation of the hydroxyl group of 2-amino-2-methyl-1-propanol, converting it into a better leaving group. This is often achieved under acidic conditions where the hydroxyl group is protonated to form an oxonium ion, which can then be displaced as a water molecule. Alternatively, the alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate) which are excellent leaving groups. Subsequently, the sulfur nucleophile, typically a thiolate anion (CH(_3)S) generated by deprotonating methyl mercaptan with a base, attacks the electrophilic carbon atom, leading to the formation of the thioether bond with inversion of stereochemistry if the carbon were chiral.

Under strongly acidic conditions, a carbocationic mechanism (S(_N)1) might be favored. nih.gov The protonated hydroxyl group leaves to form a primary carbocation, which would then be attacked by the sulfur nucleophile. However, primary carbocations are generally unstable, making this pathway less likely unless a rearrangement occurs.

The precise elucidation of reaction intermediates for the synthesis of 2-Propanamine, 2-methyl-1-(methylthio)- is not extensively detailed in publicly available scientific literature. However, based on general mechanistic principles of thioether synthesis from alcohols and thiols, several key intermediates can be postulated.

In an acid-catalyzed reaction, the initial intermediate is the protonated alcohol, 2-amino-2-methyl-1-propoxonium ion . This is followed by the formation of a transition state where the nucleophilic sulfur atom of methyl mercaptan attacks the carbon bearing the oxonium group, leading to the departure of a water molecule.

If a base is used to deprotonate the thiol, the highly nucleophilic methanethiolate anion (CH(_3)S) is a key intermediate. In this scenario, the alcohol's hydroxyl group would still require activation, for instance, by conversion to a sulfonate ester, to serve as an effective leaving group.

Theoretical studies on the atmospheric degradation of 2-amino-2-methyl-1-propanol have identified various radical intermediates and subsequent products like 2-amino-2-methylpropanal (B8471781) and propan-2-imine, although these are part of a degradation pathway and not direct intermediates in the targeted synthesis. researchgate.netacs.org

The formation of thioethers from alcohols and thiols is often a thermodynamically favorable process, although the reaction may be kinetically slow without appropriate catalysis due to the poor leaving group ability of the hydroxide (B78521) ion. researchgate.net The reaction rate is highly dependent on the nature of the catalyst, solvent, and temperature. For analogous S(_N)2 reactions, the rate is typically second order, being first order in both the substrate and the nucleophile.

Kinetic studies on similar systems, such as the reaction of thioamides with alcohols, have been conducted to understand enantioselectivity, but direct data for the target compound is absent. acs.org Thermodynamic calculations for the synthesis of amino acids in hydrothermal conditions have shown that such reactions can be exergonic. researchgate.net

Without specific experimental data, a quantitative analysis of the reaction kinetics and thermodynamics for the synthesis of 2-Propanamine, 2-methyl-1-(methylthio)- remains an area for future investigation.

Optimization of Reaction Conditions for Industrial and Laboratory Scale Synthesis

The optimization of reaction conditions is crucial for achieving high yields and selectivity in both industrial and laboratory settings. The key parameters to consider are the choice of catalyst, solvent, temperature, and pressure.

A variety of catalyst systems have been developed for the synthesis of thioethers from alcohols and thiols, which can be broadly categorized into acid catalysts and metal-based catalysts.

Acid Catalysis: Brønsted acids can protonate the hydroxyl group of the alcohol, facilitating its departure as water. However, strong acids can also protonate the amino group of the substrate, potentially leading to side reactions or deactivation. Solid acid catalysts, such as zeolites or sulfonic acid resins, can offer advantages in terms of separation and recyclability.

Metal-Based Catalysis: Various transition metal catalysts are known to promote the thioetherification of alcohols. These often operate through different mechanisms, such as borrowing hydrogen, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with the thiol, followed by reduction.

While specific catalysts for the synthesis of 2-Propanamine, 2-methyl-1-(methylthio)- are not detailed in the literature, a patent for a similar thioetherification reaction mentions the use of a phase-transfer catalyst (quaternary ammonium (B1175870) salt) in a two-phase system, achieving high yields. mdpi.com

Table 1: Potential Catalyst Systems for Thioether Synthesis

| Catalyst Type | Examples | General Observations |

|---|---|---|

| Acid Catalysts | H(_2)SO(_4), HCl, p-TsOH | Simple and inexpensive, but can lead to side reactions. |

| Solid Acid Catalysts | Amberlyst-15, Nafion | Ease of separation, potential for continuous flow processes. |

| Metal Catalysts | Pd/C, Ru-complexes | Can operate under milder conditions, may offer higher selectivity. |

| Phase-Transfer Catalysts | Quaternary ammonium salts | Useful for reactions between water-soluble and organic-soluble reactants. |

This table represents general catalyst systems for thioether synthesis and not specific optimized catalysts for the target compound.

The choice of solvent can significantly impact the reaction rate and selectivity. For S(_N)2 reactions, polar aprotic solvents such as DMF, DMSO, or acetone (B3395972) are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. Protic solvents, like water or alcohols, can form hydrogen bonds with the nucleophile, which can decrease its nucleophilicity and slow down the reaction.

The polarity of the solvent can also influence the stability of intermediates and transition states. In reactions proceeding through ionic intermediates, a more polar solvent will generally accelerate the reaction. However, for the synthesis of the specific target compound, which contains both a polar amino group and a less polar thioether, the optimal solvent would need to be determined experimentally.

Table 2: General Solvent Effects on Nucleophilic Substitution Reactions

| Solvent Type | Examples | Effect on S(_N)2 Reactions |

|---|---|---|

| Polar Aprotic | DMF, DMSO, Acetonitrile (B52724) | Generally accelerates the reaction rate. |

| Polar Protic | Water, Ethanol, Methanol (B129727) | Can slow down the reaction by solvating the nucleophile. |

| Non-Polar | Toluene, Hexane | Generally slow reaction rates for ionic reactants. |

This table provides general trends and the optimal solvent for the synthesis of 2-Propanamine, 2-methyl-1-(methylthio)- would require empirical validation.

Pressure can be a significant factor when dealing with volatile reactants like methyl mercaptan. Conducting the reaction under elevated pressure can help to keep the reactant in the liquid phase and increase its concentration in the reaction mixture, thus potentially increasing the reaction rate.

The optimal temperature and pressure for the synthesis of 2-Propanamine, 2-methyl-1-(methylthio)- would need to be carefully determined through systematic experimental studies to balance the rate of reaction with the stability of the reactants and products to achieve the highest possible yield and purity.

Chemical Reactivity and Transformation Studies of 2 Propanamine, 2 Methyl 1 Methylthio

Amination Reactions

The primary amine group in 2-Propanamine, 2-methyl-1-(methylthio)- is characterized by the presence of a nitrogen atom bonded to two hydrogen atoms and a tertiary carbon. This structure allows the nitrogen to act as a nucleophile, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This nucleophilicity is central to its reactivity, allowing it to attack electron-deficient centers. The reaction of amines with various electrophiles is a fundamental process in organic synthesis.

The nucleophilic character of the amine can be influenced by the steric hindrance around the nitrogen atom. In the case of 2-Propanamine, 2-methyl-1-(methylthio)-, the amine is attached to a tertiary carbon, which can present some steric bulk and potentially modulate its reactivity compared to less hindered primary amines.

Formation of Amides, Imines, and Other Nitrogen-Containing Derivatives

The primary amine functionality of 2-Propanamine, 2-methyl-1-(methylthio)- is expected to undergo a range of classical amination reactions to form various nitrogen-containing derivatives.

Amide Formation: One of the most common transformations of primary amines is their reaction with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form amides. youtube.com This reaction, known as acylation, is typically rapid and results in the formation of a stable amide bond. The reaction of 2-Propanamine, 2-methyl-1-(methylthio)- with an acyl chloride, for instance, would be expected to proceed via nucleophilic acyl substitution to yield an N-substituted amide. youtube.com

Illustrative Reaction Data for Amide Formation:

| Reactant 1 | Reactant 2 | Product | Expected Conditions |

|---|---|---|---|

| 2-Propanamine, 2-methyl-1-(methylthio)- | Acetyl Chloride | N-(2-methyl-1-(methylthio)propan-2-yl)acetamide | Aprotic solvent, base (e.g., triethylamine) |

| 2-Propanamine, 2-methyl-1-(methylthio)- | Benzoyl Chloride | N-(2-methyl-1-(methylthio)propan-2-yl)benzamide | Aprotic solvent, base (e.g., pyridine) |

Illustrative Reaction Data for Imine Formation:

| Reactant 1 | Reactant 2 | Product | Expected Conditions |

|---|---|---|---|

| 2-Propanamine, 2-methyl-1-(methylthio)- | Acetone (B3395972) | N-(propan-2-ylidene)-2-methyl-1-(methylthio)propan-2-amine | Mild acid catalyst (e.g., p-toluenesulfonic acid), removal of water |

| 2-Propanamine, 2-methyl-1-(methylthio)- | Benzaldehyde | N-benzylidene-2-methyl-1-(methylthio)propan-2-amine | Mild acid catalyst, azeotropic distillation |

Thioether Oxidation and Derivatization

The thioether (or sulfide) functional group, characterized by a sulfur atom single-bonded to two carbon atoms, is also a site of significant reactivity in 2-Propanamine, 2-methyl-1-(methylthio)-.

Formation of Sulfoxides and Sulfones

Thioethers are readily oxidized to form sulfoxides and, upon further oxidation, sulfones. organic-chemistry.orgorganic-chemistry.org The sulfur atom in a thioether is in a low oxidation state and can be progressively oxidized. The choice of oxidizing agent and reaction conditions determines whether the reaction stops at the sulfoxide (B87167) stage or proceeds to the sulfone.

Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. organic-chemistry.org The oxidation of the thioether in 2-Propanamine, 2-methyl-1-(methylthio)- would lead to the formation of 2-methyl-1-(methylsulfinyl)propan-2-amine (the sulfoxide) and subsequently 2-methyl-1-(methylsulfonyl)propan-2-amine (the sulfone). nih.gov

Illustrative Data for Thioether Oxidation:

| Starting Material | Oxidizing Agent (Equivalents) | Product |

|---|---|---|

| 2-Propanamine, 2-methyl-1-(methylthio)- | m-CPBA (1 eq.) | 2-methyl-1-(methylsulfinyl)propan-2-amine |

| 2-Propanamine, 2-methyl-1-(methylthio)- | H2O2 (excess) | 2-methyl-1-(methylsulfonyl)propan-2-amine |

Desulfurization Reactions and Mechanisms

Desulfurization, the removal of the sulfur atom from the molecule, is another important transformation of thioethers. cas.cn Reagents like Raney nickel are commonly employed for this purpose. organic-chemistry.org The mechanism of Raney nickel desulfurization involves the hydrogenolysis of the carbon-sulfur bonds. In the case of 2-Propanamine, 2-methyl-1-(methylthio)-, desulfurization would be expected to yield 2-methylpropan-2-amine.

Desulfurization can also be achieved under milder, electrophile-free conditions using phosphine (B1218219) reagents in some contexts, particularly with allylic disulfides. nih.gov While not directly applicable to a simple thioether, this highlights the ongoing development in desulfurization methodologies.

Reactions Involving Both Amine and Thioether Functionalities

The presence of both a primary amine and a thioether group on the same molecule opens up the possibility of reactions where both functionalities participate, either sequentially or concurrently. For instance, the amine group could direct or influence the reactivity of the thioether, and vice versa.

One area of interest is the study of neighboring group participation, where one functional group assists in a reaction occurring at another site within the same molecule. acs.org For example, the amine group in 2-Propanamine, 2-methyl-1-(methylthio)- could potentially influence the rate or mechanism of thioether oxidation.

Furthermore, the bifunctional nature of this compound makes it a candidate for the synthesis of heterocyclic compounds. Depending on the reaction conditions and the nature of the co-reactants, intramolecular cyclization reactions could be envisioned, leading to the formation of novel ring systems containing both nitrogen and sulfur.

Intramolecular Cyclization Reactions

Currently, there is a lack of specific studies in the public domain that detail the intramolecular cyclization reactions of 2-Propanamine, 2-methyl-1-(methylthio)-. While the presence of both a primary amine and a thioether functional group suggests the potential for such reactions under specific conditions (e.g., in the presence of activating agents or catalysts), no dedicated research has been found to be published on this topic. General principles of organic chemistry would suggest that cyclization could potentially lead to the formation of five or six-membered heterocyclic rings, but experimental data for this specific compound is not available.

Chelation and Ligand Formation Properties

Table 1: Potential Coordination Sites for Chelation

| Atom | Functional Group | Potential Role in Chelation |

|---|---|---|

| N | Primary Amine | Lewis base, coordination to metal center |

This table is based on general chemical principles, as specific studies on the chelation properties of 2-Propanamine, 2-methyl-1-(methylthio)- are not available.

Stability and Degradation Pathways

The stability and degradation of a chemical compound are crucial for understanding its environmental fate and for handling and storage. For 2-Propanamine, 2-methyl-1-(methylthio)-, specific experimental studies on its degradation pathways are limited.

Thermal Decomposition Mechanisms

Detailed studies on the thermal decomposition mechanisms of 2-Propanamine, 2-methyl-1-(methylthio)- have not been found in the public domain. For structurally related primary alkylamines, thermal decomposition on surfaces like Si(100)-2x1 has been shown to produce various products including imines, H2, and alkyl cyanides through different decomposition channels. researchgate.net However, without specific experimental data for 2-Propanamine, 2-methyl-1-(methylthio)-, its thermal decomposition products and the energetics of these pathways remain uncharacterized.

Table 2: Hypothetical Thermal Decomposition Products (Based on Analogy)

| Product Type | Potential Formation Pathway |

|---|---|

| Imine | Dehydrogenation |

| Thioaldehyde/Thioketone | C-S bond cleavage and rearrangement |

| Hydrogen Sulfide | C-S bond cleavage |

This table presents hypothetical products based on the decomposition of similar compounds, as specific data for 2-Propanamine, 2-methyl-1-(methylthio)- is not available.

Photolytic and Oxidative Degradation Studies

There is a lack of specific research on the photolytic and oxidative degradation of 2-Propanamine, 2-methyl-1-(methylthio)-. The atmospheric degradation of structurally similar amino alcohols, such as 2-amino-2-methyl-1-propanol (B13486), is initiated by reaction with OH radicals, leading to a variety of oxidation products. nih.gov It is plausible that 2-Propanamine, 2-methyl-1-(methylthio)- would undergo similar oxidative degradation in the presence of atmospheric oxidants. The thioether group is also susceptible to oxidation, potentially forming sulfoxides and sulfones. However, without dedicated studies, the specific products and reaction kinetics cannot be detailed.

Applications in Organic Synthesis and Material Science Research

Intermediate in Complex Molecule Synthesis

This compound serves as a fundamental starting block for a range of specialized molecules across different sectors of the chemical industry. guidechem.com Its integration into synthetic pathways allows for the efficient creation of intricate final products.

In the pharmaceutical sector, derivatives of this propanamine structure are instrumental in building complex therapeutic agents.

Research into long-acting β2-adrenergic receptor agonists (LABAs), used in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), has identified the importance of specific molecular side chains. A patent for preparing β2-adrenergic receptor agonist drugs describes the synthesis of compounds structurally related to 2-Propanamine, 2-methyl-1-(methylthio)-. google.com For instance, the investigational drug BI-167107, a potent LABA, contains a complex side chain, highlighting the utility of this type of chemical scaffold in developing new respiratory therapeutics. google.com

The synthesis of complex drugs often relies on the assembly of several molecular fragments. The 2-propanamine backbone is a key structural motif. A patented method emphasizes that the "2-methyl-1-(2-methylphenyl)-2-propanamine" side chain, a structural analogue, is a challenging yet crucial component in the synthesis of drugs like BI-167107 and similar compounds. google.com This underscores the role of such amines as critical building blocks for creating the specific side chains that impart biological activity to the final therapeutic molecule.

The compound is a key intermediate in the production of modern insecticides. It is notably used in the synthesis of Flubendiamide (B33115), a new generation insecticide known for its high efficacy against a broad spectrum of lepidopterous insects and its unique mode of action. nih.govrsc.org Flubendiamide works by activating insect ryanodine (B192298) receptors, leading to muscle contraction and paralysis. nih.gov Patents describe synthetic routes to Flubendiamide that involve derivatives of 2-Propanamine, 2-methyl-1-(methylthio)-, such as N2-[1,1-dimethyl-2-methylmercaptoacylethyl]-3-I-N1-[2-methyl-4-(1,2,2,2-tetrachloro-1-trifluoromethaneethyl)-1,2-phthalic diamide, which is then oxidized to form the final product. google.com

Table 1: Application in Agrochemical Synthesis

| Agrochemical | Intermediate Compound | Chemical Class |

|---|

Beyond large-scale applications, 2-Propanamine, 2-methyl-1-(methylthio)- is a precursor for various specialty and fine chemicals. chemsrc.com One significant application is its use as a curing agent for epoxy resins. threebond.co.jp Amine-based curing agents react with the epoxy groups of the resin to form a crosslinked, thermosetting polymer. This process is fundamental to the performance of epoxy adhesives, coatings, and composite materials.

Precursor in Pharmaceutical Synthesis

Development of Novel Polymeric Materials

The role of 2-Propanamine, 2-methyl-1-(methylthio)- as a curing agent directly contributes to the development of polymeric materials. Amine compounds are essential for the cross-linking of epoxy resins, transforming the liquid resin into a hard, durable solid. threebond.co.jp

The primary amine group of the molecule reacts with epoxy groups, initiating a polymerization process that results in a rigid, three-dimensional network. threebond.co.jp The properties of the final cured resin, such as hardness, chemical resistance, and thermal stability, are influenced by the structure of the amine curing agent. While aliphatic amines are typically used for room-temperature curing, they can produce significant heat and have a short pot life. threebond.co.jp The specific structure of 2-Propanamine, 2-methyl-1-(methylthio)- contributes to the final characteristics of the cured epoxy material.

Table 2: Research Application in Material Science

| Material Class | Role of the Compound | Resulting Product |

|---|

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-Propanamine, 2-methyl-1-(methylthio)- | 36567-04-1 | C5H13NS |

| Flubendiamide | 272451-65-7 | C23H22F7IN2O4S |

| Epoxy Resin | Varies | Varies |

| BI-167107 | Not available | Not available |

The Chemical Compound "2-Propanamine, 2-methyl-1-(methylthio)-": An Examination of its Applications in Polymer and Materials Science

Introduction

The chemical compound 2-Propanamine, 2-methyl-1-(methylthio)-, with the CAS number 36567-04-1, is an organic molecule featuring both a primary amine and a thioether functional group. chemicalbook.comguidechem.com Its structure, characterized by a tertiary carbon atom attached to the amine group and a methylthio group, suggests potential for a variety of chemical reactions. This article explores its documented and potential applications in the realms of organic synthesis and material science, focusing on its role in polymerization, cross-linking, and catalysis, based on available scientific and technical information.

Chemical and Physical Properties

Before delving into its applications, a summary of the key properties of 2-Propanamine, 2-methyl-1-(methylthio)- is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H13NS | chemicalbook.comguidechem.com |

| Molecular Weight | 119.23 g/mol | chemicalbook.comguidechem.com |

| CAS Number | 36567-04-1 | chemicalbook.comguidechem.com |

| Appearance | Colorless liquid | |

| Odor | Pungent |

While primarily known as an intermediate in the synthesis of the insecticide flubendiamide and certain pharmaceuticals, and its use as an epoxy resin curing agent, the bifunctional nature of 2-Propanamine, 2-methyl-1-(methylthio)- lends itself to exploration in polymer chemistry. kaiwochemical.com

Monomer in Polymerization Reactions

Currently, there is a notable lack of specific research in publicly available scientific literature detailing the use of 2-Propanamine, 2-methyl-1-(methylthio)- as a primary monomer in polymerization reactions to form homopolymers or copolymers. The presence of a primary amine group, however, suggests its potential to participate in step-growth polymerization reactions. For instance, it could theoretically react with dicarboxylic acids, acyl chlorides, or diisocyanates to form polyamides or polyureas, respectively. The thioether linkage would then be a recurring functional group along the polymer backbone, potentially influencing the polymer's properties, such as its refractive index, thermal stability, and affinity for certain metals.

Role in Cross-linking or Chain Extension

The most documented application of 2-Propanamine, 2-methyl-1-(methylthio)- in material science is its role as a curing agent for epoxy resins. kaiwochemical.com This function is a direct result of the reactivity of its primary amine group.

In epoxy resin systems, the amine acts as a hardener or cross-linking agent. The two active hydrogen atoms on the primary amine group can react with the epoxide rings of the epoxy prepolymer in a nucleophilic ring-opening reaction. polymerinnovationblog.comthreebond.co.jp This process forms a stable carbon-nitrogen bond and a hydroxyl group. As the reaction proceeds, a three-dimensional, cross-linked thermoset polymer network is formed. The general mechanism for the reaction of a primary amine with an epoxy group is illustrated below.

Figure 1: General Reaction Mechanism of a Primary Amine with an Epoxy Group

While its role as a cross-linking agent in epoxy resins is established, there is limited specific data in the literature detailing the precise effects of the methylthio group on the performance characteristics of the resulting thermoset polymer.

Catalytic Applications

There is currently no direct evidence in the reviewed scientific literature to suggest that 2-Propanamine, 2-methyl-1-(methylthio)- has been specifically investigated or utilized for its catalytic properties in organic synthesis. The primary amine functionality could potentially act as a basic catalyst in certain reactions, and the thioether group could, in principle, coordinate with transition metals, suggesting a potential for applications in catalysis. However, without dedicated research, these remain theoretical possibilities. The amine group in curing agents can also act as an accelerator for the epoxy curing reaction itself. polymerinnovationblog.com

Spectroscopic and Computational Characterization of 2 Propanamine, 2 Methyl 1 Methylthio

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools in chemistry for determining the structure of molecules. Each method provides unique information about the different aspects of a molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 2-Propanamine, 2-methyl-1-(methylthio)-, distinct signals would be expected for the different proton environments. The protons of the two methyl groups attached to the quaternary carbon would likely appear as a singlet, integrating to six protons. The methylene (B1212753) (-CH2-) protons adjacent to the sulfur atom would also produce a singlet. The methyl group attached to the sulfur atom would yield another singlet, integrating to three protons. Finally, the amine (-NH2) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon environments. For 2-Propanamine, 2-methyl-1-(methylthio)-, one would anticipate signals for the quaternary carbon, the two equivalent methyl carbons attached to it, the methylene carbon, and the methyl carbon of the methylthio group. The chemical shifts of these signals would provide insight into the electronic environment of each carbon atom.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | ~ 1.2 | Singlet | 6H | C(CH₃)₂ |

| ¹H | ~ 2.5 | Singlet | 2H | -CH₂S- |

| ¹H | ~ 2.1 | Singlet | 3H | -SCH₃ |

| ¹H | Variable | Broad Singlet | 2H | -NH₂ |

| ¹³C | ~ 50 | - | - | C(CH₃)₂ |

| ¹³C | ~ 25 | - | - | C(CH₃)₂ |

| ¹³C | ~ 40 | - | - | -CH₂S- |

| ¹³C | ~ 15 | - | - | -SCH₃ |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Propanamine, 2-methyl-1-(methylthio)- would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would likely appear as a medium intensity doublet in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups would be observed around 2850-2960 cm⁻¹. The C-N stretching vibration might be found in the 1020-1250 cm⁻¹ region, while the C-S stretching vibration is typically weaker and appears in the 600-800 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3300-3500 | Medium | N-H Stretch | Primary Amine |

| 2850-2960 | Strong | C-H Stretch | Alkyl |

| 1450-1470 | Medium | C-H Bend | Alkyl |

| 1020-1250 | Medium-Weak | C-N Stretch | Amine |

Mass Spectrometry (MS) (e.g., Electron Ionization MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum of 2-Propanamine, 2-methyl-1-(methylthio)- (molar mass 119.23 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 119. A key fragmentation pathway would likely involve the loss of a methyl group to form a stable tertiary carbocation, resulting in a significant peak at m/z 104. Another characteristic fragmentation could be the cleavage of the C-S bond.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Possible Loss |

|---|---|---|

| 119 | [C₅H₁₃NS]⁺ | Molecular Ion |

| 104 | [C₄H₁₀NS]⁺ | -CH₃ |

| 72 | [C₄H₁₀N]⁺ | -CH₂SCH₃ |

Advanced Computational Chemistry Studies

Computational chemistry offers a powerful complement to experimental techniques by providing theoretical insights into molecular properties.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic structure of 2-Propanamine, 2-methyl-1-(methylthio)-. These calculations can optimize the molecular geometry to find the most stable conformation and predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies. Such theoretical data can then be compared with experimental results to confirm the structure and provide a deeper understanding of the molecule's behavior at the atomic level. For instance, calculations could help to definitively assign the signals in the NMR spectra and the absorption bands in the IR spectrum.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No dedicated studies employing Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of 2-Propanamine, 2-methyl-1-(methylthio)- have been identified in the public domain. Such studies would be invaluable for understanding the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and predicting its reactivity in chemical transformations.

Ab Initio Methods for Conformer Analysis

There is no available research that has utilized ab initio methods to perform a detailed conformer analysis of 2-Propanamine, 2-methyl-1-(methylthio)-. These methods would be crucial for identifying the most stable three-dimensional arrangements of the molecule and understanding the energy barriers between different conformations.

Molecular Dynamics Simulations for Conformational Flexibility

A search for studies using Molecular Dynamics (MD) simulations to investigate the conformational flexibility of 2-Propanamine, 2-methyl-1-(methylthio)- yielded no results. MD simulations would provide insights into the dynamic behavior of the molecule over time, including the flexibility of its carbon backbone and the rotational freedom around its single bonds.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

No literature is available that details the theoretical prediction of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for 2-Propanamine, 2-methyl-1-(methylthio)- and their correlation with experimental spectra. Such correlative studies are essential for validating computational models and accurately interpreting experimental data.

Investigation of Intramolecular Interactions (e.g., S...N bonding)

There are no specific computational investigations into potential intramolecular interactions, such as a through-space interaction between the sulfur and nitrogen atoms (S...N bonding), within the 2-Propanamine, 2-methyl-1-(methylthio)- molecule. The presence and strength of such an interaction could significantly influence the molecule's conformation and reactivity.

Modeling of Reaction Mechanisms and Transition States

No research has been found that models the reaction mechanisms and associated transition states for chemical reactions involving 2-Propanamine, 2-methyl-1-(methylthio)-. Computational modeling in this area would be key to understanding how this compound participates in chemical synthesis and its potential degradation pathways.

Analytical Methodologies for 2 Propanamine, 2 Methyl 1 Methylthio

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 2-Propanamine, 2-methyl-1-(methylthio)-. These techniques separate the compound from a mixture, allowing for its accurate quantification.

Gas Chromatography (GC)

Gas chromatography is a frequently utilized technique for the analysis of volatile compounds like 2-Propanamine, 2-methyl-1-(methylthio)-. While detailed research studies specifically outlining GC methods for this compound are not widely available in public literature, its application is evident from commercial product specifications. For instance, some suppliers indicate that the purity of 2-Propanamine, 2-methyl-1-(methylthio)- is determined by GC, with typical purities being 97% or higher. rug.nl

In a typical GC analysis, the compound would be vaporized and passed through a capillary column. The choice of the stationary phase within the column is critical for achieving separation from any impurities. For amines, columns with a mid-to-high polarity stationary phase are often employed to manage the basicity and polarity of the analyte. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. For more detailed analysis, including the identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, as it provides both retention time data and mass spectral information.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, particularly for less volatile or thermally sensitive compounds. Although specific HPLC methods for 2-Propanamine, 2-methyl-1-(methylthio)- are not extensively documented, methodologies for structurally similar compounds provide a strong indication of suitable approaches.

Reverse-phase HPLC is the most probable mode of separation for 2-Propanamine, 2-methyl-1-(methylthio)-. In this technique, a non-polar stationary phase, such as a C18 or C8 column, is used with a polar mobile phase.

For analogous compounds, such as 2-Propanamine, 2-methyl-N-(1-methylethyl)-, a successful separation has been achieved using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com The acidic component helps to protonate the amine, leading to better peak shape and retention. The ratio of acetonitrile to the aqueous phase can be adjusted to optimize the retention time of the compound.

A similar approach is used for the analysis of (2-(Methylthio)ethyl)amine, where a mobile phase of acetonitrile, water, and phosphoric acid is also effective. sielc.com This suggests that a comparable mobile phase composition would be a suitable starting point for developing a method for 2-Propanamine, 2-methyl-1-(methylthio)-.

Table 1: Exemplary Reverse-Phase HPLC Conditions for Similar Amine Compounds

| Parameter | Condition 1 (for 2-Propanamine, 2-methyl-N-(1-methylethyl)-) sielc.com | Condition 2 (for (2-(Methylthio)ethyl)amine) sielc.com |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detector | UV or Mass Spectrometry | UV or Mass Spectrometry |

This table presents data for analogous compounds to infer a likely analytical method for 2-Propanamine, 2-methyl-1-(methylthio)-.

For applications requiring detection by mass spectrometry (LC-MS), the use of non-volatile acids like phosphoric acid in the mobile phase is generally avoided as it can interfere with the ionization process. In such cases, a volatile acid like formic acid is a suitable replacement. sielc.comsielc.com A mobile phase of acetonitrile, water, and a low concentration of formic acid (typically 0.1%) would be appropriate for LC-MS analysis, enabling sensitive and selective quantification. The use of tandem mass spectrometry (MS/MS) would further enhance selectivity and allow for structural confirmation of the analyte.

Spectroscopic Quantification Methods

While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of 2-Propanamine, 2-methyl-1-(methylthio)-, their use for direct quantification is less common compared to chromatographic methods. However, Quantitative NMR (qNMR) could potentially be employed.

For qNMR, a certified internal standard with a known concentration would be added to a precisely weighed sample of the compound. By comparing the integral of a specific proton signal from 2-Propanamine, 2-methyl-1-(methylthio)- with the integral of a signal from the internal standard, the concentration of the analyte can be determined with high accuracy. While specific qNMR methods for this compound are not published, the principles are broadly applicable.

Purity Assessment and Impurity Profiling

The assessment of purity and the identification of impurities are crucial for quality control. Chromatographic techniques are the primary methods used for this purpose.

A comprehensive impurity profile would typically be generated using a hyphenated technique like GC-MS or LC-MS/MS. These methods allow for the separation of impurities from the main compound and their subsequent identification based on their mass spectra. Potential impurities could arise from the synthesis process, such as starting materials or by-products of side reactions. For instance, the synthesis of related amines can sometimes result in the formation of dimers or other derivatives. researchgate.net A detailed impurity profiling study would involve the characterization of these minor components to ensure the quality and consistency of the final product.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Propanamine, 2-methyl-1-(methylthio)- |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| 2-Propanamine, 2-methyl-N-(1-methylethyl)- |

| (2-(Methylthio)ethyl)amine |

| 2-Propanamine, 2-methyl- |

Method Validation and Quality Control in Research Settings

Due to the absence of specific research on this compound, this section cannot be populated with detailed findings or data tables as requested. Standard practices for method validation would necessitate the development and rigorous testing of a specific analytical procedure, likely based on gas chromatography (GC) or liquid chromatography (LC) coupled with a suitable detector, such as a mass spectrometer (MS).

A hypothetical validation process would involve:

Specificity/Selectivity: Demonstrating that the analytical signal is unequivocally from 2-Propanamine, 2-methyl-1-(methylthio)- and not from matrix components, impurities, or other related substances.

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrumental response over a defined range.

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies in spiked blank matrices.

Precision: Measuring the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Without access to studies that have performed this work for 2-Propanamine, 2-methyl-1-(methylthio)-, no data on these parameters can be provided.

The information required to construct a detailed article on the analytical method validation for 2-Propanamine, 2-methyl-1-(methylthio)- is not available in the public domain. While general principles of method validation are well-documented, their specific application to this compound has not been published. Further research or access to proprietary industrial data would be necessary to fulfill the requested scope.

Environmental Fate and Ecotoxicological Research

Environmental Release and Distribution

Persistence and Degradability in Environmental Compartments

Detailed studies on the persistence and degradability of 2-Propanamine, 2-methyl-1-(methylthio)- are limited. Safety Data Sheets for the compound indicate that a PBT (Persistence, Bioaccumulation, and Toxicity) and vPvB (very Persistent and very Bioaccumulative) assessment is not available as a chemical safety assessment has not been conducted.

Specific studies on the biodegradation of 2-Propanamine, 2-methyl-1-(methylthio)- were not found in the reviewed literature. Therefore, its rate and extent of biodegradation in different environmental conditions remain uncharacterized.

Information regarding the abiotic degradation pathways of 2-Propanamine, 2-methyl-1-(methylthio)-, such as hydrolysis or photolysis, is not available in the public domain.

Aquatic Ecotoxicity Assessments

The ecotoxicological effects of 2-Propanamine, 2-methyl-1-(methylthio)- on aquatic ecosystems have been flagged by general hazard classifications, though specific experimental data is scarce.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Propanamine, 2-methyl-1-(methylthio)- is classified with the hazard statement H412: Harmful to aquatic life with long lasting effects. ambeed.comechemi.com This classification suggests that the substance may cause adverse effects to aquatic organisms over a prolonged period.

GHS Hazard Statements for Aquatic Environment

| Code | Phrase |

|---|

Specific lethal concentration (LC50) values from acute toxicity studies on fish for 2-Propanamine, 2-methyl-1-(methylthio)- are not available in the reviewed scientific literature. The general classification of being harmful to aquatic life indicates a potential for toxicity, but quantitative data is needed to assess the specific risk to various fish species.

Acute Fish Toxicity Data

| Species | Exposure Duration | LC50 (mg/L) | Reference |

|---|

While the GHS classification points to long-term harmful effects on aquatic life, specific research on sublethal effects, chronic toxicity, or impacts on other aquatic organisms like invertebrates and algae for 2-Propanamine, 2-methyl-1-(methylthio)- is not documented in available sources. ambeed.comechemi.com

Toxicity to Other Aquatic Organisms

| Organism | Test Type | Endpoint | Value (mg/L) | Reference |

|---|

Bioaccumulation Potential

There is no available scientific data regarding the bioaccumulation potential of 2-Propanamine, 2-methyl-1-(methylthio)-. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration higher than that in the environment. To assess this potential, studies typically determine the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding medium (usually water) at equilibrium.

A comprehensive search for BCF values or any related studies on the biomagnification of this specific compound in food chains yielded no results. Therefore, its tendency to accumulate in living organisms remains uncharacterized.

Mobility in Soil

The mobility of a chemical in soil is a critical factor in determining its potential to leach into groundwater or move to other environmental compartments. This property is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value generally indicates high mobility, whereas a high Koc value suggests the substance is likely to bind to soil particles and be less mobile.

Specific studies to determine the Koc value or other soil mobility indicators for 2-Propanamine, 2-methyl-1-(methylthio)- have not been published in the available scientific literature. europa.eu Without experimental data or validated modeling studies, it is not possible to provide a quantitative or qualitative assessment of its movement and persistence in soil environments.

Risk Assessment in Environmental Contexts

A formal environmental risk assessment for 2-Propanamine, 2-methyl-1-(methylthio)- is not available in public records. Such assessments typically integrate data on a chemical's persistence, bioaccumulation, and toxicity (PBT) to characterize the potential for adverse effects on ecosystems. industrialchemicals.gov.au This process involves evaluating both the environmental exposure to the substance and its inherent hazardous properties.

Given the absence of empirical data on its bioaccumulation, soil mobility, and general ecotoxicity, a scientifically robust risk assessment cannot be conducted. echemi.com Hazard classifications, where available, may provide some preliminary information, but a comprehensive evaluation of risk to various environmental compartments (water, soil, air) and non-target species has not been performed. echemi.comeuropa.eu

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

Current synthetic routes to 2-Propanamine, 2-methyl-1-(methylthio)- often involve multi-step processes. One established method begins with the reaction of bromopropane and mercapto methanol (B129727) under alkaline catalysis to form 1-mercapto-2-bromopropane. This intermediate is then reacted with methylamine (B109427) to yield 1-(methylmercapto)-2-propylamine, which is subsequently brominated to produce the final product. nih.gov Another approach involves the reaction of 2-amino-2-methyl-1-propanol (B13486) with a methylthiolating agent. nih.gov

Future research is focused on developing more efficient and atom-economical synthetic pathways. The transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols presents a promising avenue. dissertationtopic.net This method offers advantages such as the use of readily available starting materials and the generation of water as the only by-product. dissertationtopic.net Catalytic systems based on copper, zinc, and other transition metals are being explored for their ability to facilitate the direct formation of the C-S bond under milder conditions. dissertationtopic.net Furthermore, metal-free approaches, such as those employing TAPC (1,1,2,2-tetrachloro-1,2-difluoroethane) as a catalyst for the reaction of benzylic alcohols with thiols, could be adapted for the synthesis of 2-Propanamine, 2-methyl-1-(methylthio)- and its precursors, offering a more environmentally friendly alternative. researchgate.net

Design and Synthesis of Derivatives with Enhanced Bioactivity or Material Properties

The primary application of 2-Propanamine, 2-methyl-1-(methylthio)- is as a crucial intermediate in the production of the insecticide flubendiamide (B33115). nih.gov Flubendiamide exhibits potent activity against a broad spectrum of lepidopteran pests by targeting their ryanodine (B192298) receptors (RyRs), which are critical for muscle contraction. nih.govrsc.org

Future research is actively exploring the synthesis of derivatives of 2-Propanamine, 2-methyl-1-(methylthio)- to create new insecticides with improved properties, such as enhanced potency, a broader spectrum of activity, or reduced environmental impact. jst.go.jp By modifying the structure of the aminothioether, researchers aim to optimize its interaction with the ryanodine receptor. nih.govrsc.org For example, the synthesis and evaluation of flubendiamide analogues with different alkoxyhexafluoroisopropyl groups have shown that structural modifications can lead to compounds with comparable or even superior insecticidal activity and potentially lower toxicity to non-target organisms. jst.go.jp The design of such derivatives is guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural features of the molecule influence its biological activity. jst.go.jpgoogle.com

Development of Sustainable and Green Chemistry Approaches for Production

The principles of green chemistry are increasingly being applied to the synthesis of agrochemicals to reduce their environmental footprint. pcimag.com For the production of 2-Propanamine, 2-methyl-1-(methylthio)-, future research will focus on developing more sustainable and environmentally benign methods. This includes the use of greener solvents, such as water or bio-based solvents, and the development of recyclable catalysts to minimize waste. nih.gov

Electrochemical methods offer a promising green alternative for the synthesis of sulfonamides from amines and thiols, a transformation that could be adapted for the synthesis of related compounds. threebond.co.jp This approach uses electricity to drive the reaction, avoiding the need for chemical oxidants and reducing waste. threebond.co.jp Additionally, the use of organocatalysts, which are metal-free and often biodegradable, is another area of active research for the synthesis of thioethers and related compounds under milder and more sustainable conditions. researchgate.netnih.gov

Computational Drug Design and Material Science Applications

Computational modeling is a powerful tool in the design of new agrochemicals and materials. In the context of 2-Propanamine, 2-methyl-1-(methylthio)-, computational studies can be employed to design novel derivatives with enhanced insecticidal activity. Molecular docking simulations can be used to predict how different analogues of flubendiamide, derived from modified aminothioethers, bind to the ryanodine receptor. nih.gov These simulations can help identify key interactions and guide the synthesis of more potent and selective insecticides. rsc.org

Pharmacophore modeling can also be used to identify the essential structural features required for biological activity, providing a blueprint for the design of new compounds. Beyond agrochemicals, computational methods can be used to predict the properties of materials derived from 2-Propanamine, 2-methyl-1-(methylthio)-. For instance, its potential as a curing agent for epoxy resins could be investigated by modeling its reactivity and the properties of the resulting polymer network.

Investigation of Under-explored Biological Activities or Industrial Uses

While the primary use of 2-Propanamine, 2-methyl-1-(methylthio)- is in the synthesis of flubendiamide, its structural motifs, an aminothioether, suggest potential for other applications.

Table 1: Potential Under-explored Applications

| Application Area | Rationale |

|---|---|

| Anticonvulsant Agents | Derivatives of amino acids have shown promise as anticonvulsant agents. dissertationtopic.net The amino group in 2-Propanamine, 2-methyl-1-(methylthio)- provides a scaffold that could be explored for the synthesis of new compounds with potential activity against epilepsy. |

| Epoxy Resin Curing Agents | Amines are widely used as curing agents for epoxy resins, with the amine groups reacting with the epoxy groups to form a cross-linked polymer network. The primary amine in 2-Propanamine, 2-methyl-1-(methylthio)- makes it a candidate for this application. Research into the use of aminothioether derivatives as curing agents could lead to the development of epoxy resins with novel properties. |

Future research should focus on synthesizing and screening derivatives of 2-Propanamine, 2-methyl-1-(methylthio)- for these and other potential biological and industrial applications. A deeper investigation into its efficacy as an epoxy resin curing agent, including studies on the mechanical and thermal properties of the resulting polymers, is warranted.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-1-(methylthio)-2-propanamine, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution of 2-methyl-2-propanamine with methylthiol reagents. Purification is typically achieved through fractional distillation (boiling point ~62–65°C inferred from analogous thiol compounds ). Validate purity using gas chromatography (GC) with flame ionization detection and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of byproducts like unreacted thiols or amines.

- Data Validation : Compare retention times (GC) and spectral peaks (¹H/¹³C NMR) against reference data. For example, the methylthio group (-S-CH₃) exhibits characteristic NMR shifts at δ ~2.1 ppm (s, 3H) .

Q. What spectroscopic techniques are optimal for characterizing 2-methyl-1-(methylthio)-2-propanamine?

- Recommended Techniques :

- ¹H/¹³C NMR : Identify the methylthio group (-S-CH₃) and tertiary amine environment.

- IR Spectroscopy : Detect S-C and C-N stretching vibrations (~650–750 cm⁻¹ and ~1250 cm⁻¹, respectively).

- Mass Spectrometry (MS) : Confirm molecular weight (119.23 g/mol) via molecular ion peak (M⁺) .

- Example Data :

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 1.2 (s, 6H, C(CH₃)₂), δ 2.1 (s, 3H, S-CH₃) |

| IR | 720 cm⁻¹ (C-S), 1255 cm⁻¹ (C-N) |

Advanced Research Questions

Q. How do computational models predict the reactivity of 2-methyl-1-(methylthio)-2-propanamine in nucleophilic reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways. Key parameters include:

- Nucleophilicity : Assess the lone pair availability on the sulfur atom.

- Thermodynamic Stability : Compare enthalpy of formation (ΔfH°) from computational results with experimental NIST data .

- Challenges : Discrepancies may arise due to solvent effects or basis set limitations. Validate with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy).

Q. How can discrepancies in reported thermodynamic data (e.g., enthalpy of formation) be resolved?

- Resolution Strategies :

Cross-reference NIST Chemistry WebBook data for gas-phase thermochemistry.

Replicate experiments under controlled conditions (e.g., bomb calorimetry for ΔfH°).

Account for phase differences (e.g., gas vs. solution-phase data).

- Example Conflict : If computational ΔfH° differs from experimental values by >10 kJ/mol, re-examine basis set adequacy or experimental calibration .

Q. What are the challenges in analyzing the compound's stability under varying pH conditions?

- Key Issues :

- Hydrolysis : The methylthio group may hydrolyze to sulfoxide or sulfone under acidic/alkaline conditions.

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring. Use stability-indicating methods to separate degradation products .

- Data Interpretation : Track pH-dependent degradation kinetics (pseudo-first-order rate constants) to model shelf-life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.